![molecular formula C27H22N2O4 B2677755 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione CAS No. 866154-11-2](/img/structure/B2677755.png)
1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as triphenyl compounds . These are aromatic compounds containing a triphenyl moiety . The molecular formula is C27H22N2O4 .
Molecular Structure Analysis
The molecular weight of this compound is 438.47458 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the current search results . For comprehensive information, a detailed experimental study or database entry would be required.Scientific Research Applications
Antitumor Applications
1-[5-(Trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione and related compounds have shown notable potential in antitumor applications. Studies have demonstrated that these compounds can inhibit tumor growth effectively. For instance, S-1, a new oral anti-tumor drug that includes a related compound, has been shown to have significant antitumor activity, with increased plasma and tumor concentrations of its active metabolites in rats (Nagayama et al., 1997), (Ikeda et al., 1997). Additionally, a study on the metabolism, antitumor activity, and acute toxicity of a similar compound, 5-fluoro-1,3-bis-(tetrahydro-2-furanyl)-2,4-pyrimidinedione (FD-1), indicated significant activity against various tumor forms in animals (Fujii et al., 1980).
Applications in CNS Research
Research has also been conducted on the effects of 1,3-bis(tetrahydro-2-furanyl)-5-fluoro-2,4-pyrimidinedione (FD-1) on the central nervous system (CNS). Studies suggest that its metabolites can influence neurotransmitter levels in the brain. One such study observed changes in the concentrations of monoamines in the brain of rats after treatment with FD-1, indicating potential applications in CNS research (Toide et al., 1980).
Medicinal Chemistry and Drug Design
Compounds related to 1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione have been extensively used in medicinal chemistry for drug design. The synthesis and evaluation of these compounds, including their analogs, have been explored for their potential as anticancer agents. For example, studies have synthesized new pyrimidines and related condensed ring systems to assess their anticancer potential (Badawey, 1996).
Biological Applications
Several studies have focused on the biological applications of these compounds, particularly in targeting specific receptors or biological pathways. For instance, pyrimidinedione derivatives have been synthesized and evaluated for their selective inhibition of histone deacetylase 6, demonstrating potential antiproliferative activity in colorectal cancer HCT116 cells (Liu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(5-trityloxy-2,5-dihydrofuran-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-23-18-19-29(26(31)28-23)24-16-17-25(32-24)33-27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,24-25H,(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXXDQXCWZTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C=CC(O4)N5C=CC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)
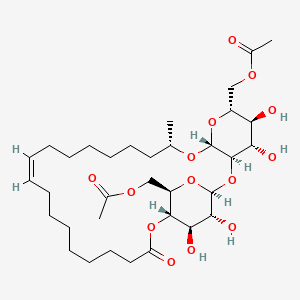
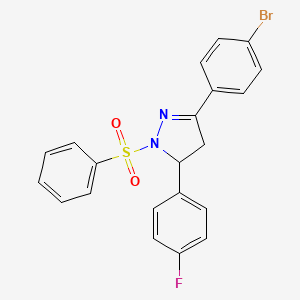
![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
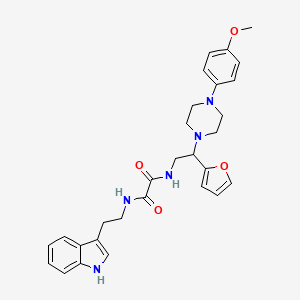
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
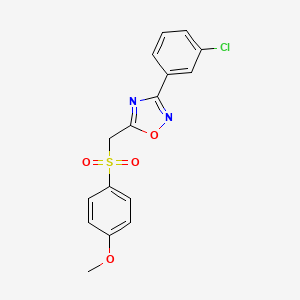
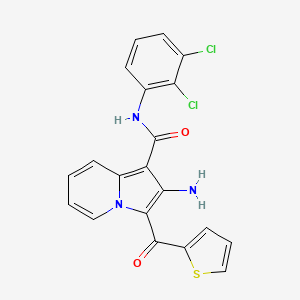
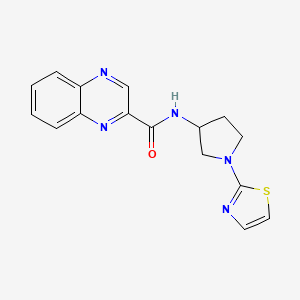
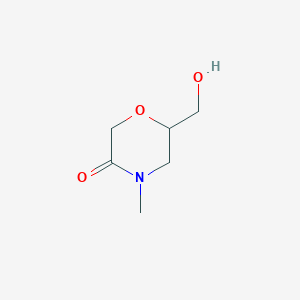
![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)